molecular formula C30H34N6O4 B11434111 4-((1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

4-((1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

Cat. No.: B11434111
M. Wt: 542.6 g/mol
InChI Key: JPYGPCVWVIBCCU-UHFFFAOYSA-N
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Description

4-[(1-{[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-PHENYLETHYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a pyrazole moiety, and a cyclohexane carboxamide group, making it a unique and versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-{[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-PHENYLETHYL)CYCLOHEXANE-1-CARBOXAMIDE involves multiple steps, including the formation of the quinazoline core, the introduction of the pyrazole moiety, and the attachment of the cyclohexane carboxamide group. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[(1-{[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-PHENYLETHYL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of 4-[(1-{[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-PHENYLETHYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-{[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-PHENYLETHYL)CYCLOHEXANE-1-CARBOXAMIDE
  • 4-[(1-{[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-PHENYLETHYL)CYCLOHEXANE-1-CARBOXAMIDE

Uniqueness

The uniqueness of 4-[(1-{[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]-N-(2-PHENYLETHYL)CYCLOHEXANE-1-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and specificity.

Properties

Molecular Formula

C30H34N6O4

Molecular Weight

542.6 g/mol

IUPAC Name

4-[[1-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C30H34N6O4/c1-20-17-26(34-33-20)32-27(37)19-35-25-10-6-5-9-24(25)29(39)36(30(35)40)18-22-11-13-23(14-12-22)28(38)31-16-15-21-7-3-2-4-8-21/h2-10,17,22-23H,11-16,18-19H2,1H3,(H,31,38)(H2,32,33,34,37)

InChI Key

JPYGPCVWVIBCCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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